1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
CAS No.: 956407-32-2
Cat. No.: VC3048019
Molecular Formula: C16H25ClN2Si
Molecular Weight: 308.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956407-32-2 |
|---|---|
| Molecular Formula | C16H25ClN2Si |
| Molecular Weight | 308.92 g/mol |
| IUPAC Name | (6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3 |
| Standard InChI Key | NBRLRDAKWUNZIN-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- is a well-defined organic compound with specific chemical identifiers and characteristics. The compound is registered with CAS number 956407-32-2 and is also known by its IUPAC name (6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane. The following table presents key identification and physical properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 956407-32-2 |
| Molecular Formula | C16H25ClN2Si |
| Molecular Weight | 308.92 g/mol |
| IUPAC Name | (6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3 |
| Standard InChIKey | NBRLRDAKWUNZIN-UHFFFAOYSA-N |
The compound exists as a solid at room temperature and is primarily used for research purposes rather than therapeutic applications. Its structural characteristics contribute to specific physical properties, including solubility profiles that favor organic solvents over aqueous media, which is typical for compounds with silyl protective groups.
Structural Features and Molecular Characteristics
The core structure of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- consists of a fused bicyclic system formed by a pyrrole ring and a pyridine ring. This arrangement creates a planar, aromatic structure with distinct electronic properties . The nitrogen atoms at specific positions within this bicyclic system significantly influence the electron distribution and consequent reactivity patterns of the molecule .
The chloro substituent at position 6 provides an electronegative center that can participate in various interactions, including hydrogen bonding and halogen bonding with potential biological targets. This substituent also serves as a potential site for further functionalization through various synthetic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .
The tris(1-methylethyl)silyl group at position 1 serves primarily as a protective group for the pyrrole nitrogen. This bulky silyl group shields the nitrogen from undesired reactions while potentially enhancing the compound's lipophilicity and membrane permeability. The presence of this protective group allows for selective chemical manipulations at other positions of the molecule without affecting the reactive pyrrole nitrogen.
Synthesis and Preparation Methods
Silylation and Functionalization Strategies
Biological Activities and Pharmacological Profile
Structure-Activity Relationships
The biological activities of pyrrolopyridine derivatives are significantly influenced by their substitution patterns, with various functional groups contributing to different activity profiles . In the case of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-, the presence of the chloro substituent at position 6 and the tris(1-methylethyl)silyl group at position 1 likely contributes to its specific interaction profile with biological targets.
Research on related compounds has demonstrated that pyrrolopyridine derivatives can be designed to target specific enzymes or receptors . For example, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown high inhibitory activity against TNIK (TRAF2 and NCK-interacting protein kinase), with some compounds exhibiting concentration-dependent inhibition of IL-2 secretion . This suggests potential applications in modulating immune responses and treating related disorders.
Structure-activity relationship studies of pyrrolopyridine derivatives targeting FGFRs have identified key structural features that contribute to potent inhibitory activity . These insights provide valuable guidance for the design and development of optimized compounds based on the pyrrolopyridine scaffold, potentially including derivatives of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-.
Research Applications
Role in Organic Synthesis
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- serves as a valuable building block in organic synthesis, providing a functionalized scaffold that can be further elaborated into more complex molecules. The strategic placement of the chloro substituent and the protective silyl group creates opportunities for regioselective functionalization, allowing for the preparation of diverse derivatives with potential biological activities.
The compound's utility in synthetic applications stems from several key features:
-
The protected nitrogen at position 1 prevents undesired reactions at this position while allowing manipulations elsewhere in the molecule
-
The chloro substituent at position 6 provides a reactive site for various transformations, including nucleophilic substitutions and cross-coupling reactions
-
The inherent reactivity of the pyrrolopyridine core enables selective functionalization at specific positions, particularly C-2 and C-3
These characteristics make 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- a versatile intermediate in the synthesis of complex heterocyclic compounds with applications in medicinal chemistry and related fields.
Applications in Pharmaceutical Development
In pharmaceutical research, 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- and related compounds serve as important scaffolds for designing potential therapeutic agents . The pyrrolopyridine core, with its ability to interact with various biological targets, provides a foundation for developing compounds with desired pharmacological properties .
The compound's structural relationship to FGFR inhibitors makes it particularly relevant for cancer research . Derivatives and analogs based on this scaffold have shown promise as inhibitors of FGFRs, which are implicated in the development and progression of various cancers . For example, compound 4h, a pyrrolopyridine derivative, exhibited potent FGFR inhibitory activity with IC50 values in the nanomolar range and demonstrated efficacy in inhibiting breast cancer cell proliferation and migration .
Beyond cancer applications, the diverse biological activities associated with pyrrolopyridine derivatives suggest potential applications in other therapeutic areas, including inflammatory disorders, neurological conditions, and immunomodulation . This versatility highlights the importance of compounds like 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- in contemporary pharmaceutical research.
Related Compounds and Derivatives
Structural Analogs with Varied Substitution Patterns
Several structural analogs of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- with different substitution patterns have been reported in the literature, contributing to a broader understanding of structure-activity relationships within this compound class . These analogs include variations in:
-
The position of the chloro substituent (e.g., at positions 4 or 5 instead of 6)
-
Additional functional groups at various positions of the pyrrolopyridine core
-
Different protecting groups at the nitrogen position
-
Combinations of multiple substituents creating more complex derivatives
A notable example is 4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1086423-46-2), which features a chloro substituent at position 4 and a carboxylic acid group at position 5 . This compound shares the same protective group at position 1 but offers different reactivity and potential biological interactions due to the altered substitution pattern.
Similarly, various 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives (such as CAS: 136818-50-3) represent another class of related compounds with carboxyl functionality at position 2 . These compounds may exhibit distinct properties and applications while sharing the core pyrrolopyridine scaffold.
Bioactive Derivatives and Their Properties
Numerous bioactive derivatives based on the pyrrolopyridine scaffold have been developed and studied for their potential therapeutic applications . These derivatives exhibit diverse biological activities, with some showing promising results in pre-clinical investigations of various disease models.
Research has identified pyrrolopyridine derivatives with significant inhibitory activity against enzymes and receptors involved in cancer signaling pathways . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activities against FGFR1, 2, and 3, with compound 4h exhibiting IC50 values in the nanomolar range (7, 9, 25, and 712 nM against FGFR1, 2, 3, and 4, respectively) . In vitro studies showed that this compound effectively inhibited breast cancer cell proliferation, induced apoptosis, and significantly reduced cell migration and invasion .
Additionally, pyrrolopyridine derivatives have been found to inhibit TNIK and modulate IL-2 secretion, suggesting potential applications in immunomodulation and related therapeutic areas . The diverse biological activities observed across different derivatives highlight the versatility of the pyrrolopyridine scaffold as a foundation for developing targeted therapeutic agents.
Future Perspectives
Emerging Research Directions
Future research on 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- and related compounds may focus on several promising directions that could enhance their utility in medicinal chemistry and pharmaceutical development. These research areas include:
-
Development of more efficient and scalable synthetic routes to access this compound and its derivatives, potentially employing catalytic methods and flow chemistry approaches
-
Exploration of novel functionalization strategies to introduce diverse substituents at specific positions of the pyrrolopyridine scaffold
-
Investigation of structure-activity relationships to optimize biological activities and target selectivity
-
Evaluation of pyrrolopyridine derivatives in various disease models, particularly in cancer and inflammatory conditions
-
Design of pyrrolopyridine-based molecular probes for studying biological targets and pathways
The continuing interest in pyrrolopyridine derivatives as FGFR inhibitors represents a particularly promising direction for future research . The potential of these compounds as modulators of cancer cell proliferation, migration, and invasion highlights their significance in oncology research and drug development.
Challenges and Opportunities in Development
The development of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- and its derivatives into practical therapeutic agents faces several challenges that are common in drug discovery and development processes. These challenges include:
-
Optimizing pharmacokinetic properties to achieve suitable bioavailability and tissue distribution
-
Enhancing target selectivity to minimize potential off-target effects
-
Addressing synthetic scalability for commercial production
-
Developing appropriate formulations for effective drug delivery
-
Navigating regulatory requirements for safety and efficacy
Despite these challenges, the structural features of this compound and the versatility of the pyrrolopyridine scaffold provide significant opportunities for addressing these issues through rational design and synthetic modifications . The ability to introduce various substituents at multiple positions allows for fine-tuning of molecular properties to achieve desired pharmacological profiles.
Recent advances in medicinal chemistry and drug discovery technologies, including computational methods, high-throughput screening, and structure-based design, offer powerful tools for overcoming these challenges and realizing the therapeutic potential of pyrrolopyridine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume